Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate

Übersicht

Beschreibung

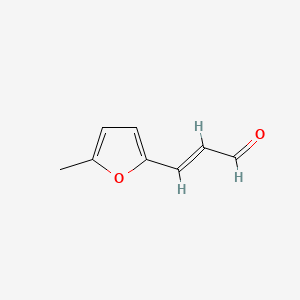

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate (EDDMIC) is a molecule containing an indene-2-carboxylate ring system. It has a molecular weight of 264.27 g/mol . This compound has attracted significant interest in scientific research due to its diverse range of potential applications.

Synthesis Analysis

The synthesis of EDDMIC involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ . In one method, 5,6-dimethoxy-2-ethoxycarbonylindan-1-one (2.6g) was dissolved in DMF (50mL), and potassium carbonate (2.7g) was added . The yield of the coupling product was confirmed to be 5.6% by HPLC-MS .Molecular Structure Analysis

The molecular structure of EDDMIC includes an indene-2-carboxylate ring system. More detailed structural information may be available in specialized chemical databases or literature .Chemical Reactions Analysis

While specific chemical reactions involving EDDMIC are not detailed in the search results, it’s known that derivatives of similar compounds have shown inhibitory effects on certain viral infections . More research would be needed to fully understand the chemical reactions involving EDDMIC.Physical And Chemical Properties Analysis

EDDMIC has a molecular weight of 264.27 g/mol . More detailed physical and chemical properties may be available in specialized chemical databases or literature .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis of Coronafacic Acid

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate is utilized in the synthesis of coronafacic acid, a compound of interest in organic chemistry. This synthesis involves a sequence of reactions including Wessely oxidation and intramolecular Diels–Alder reactions (Yates, Bhamare, Granger, & Macas, 1993).

Bridged 3-Benzazepine Derivatives

It serves as a starting material in the synthesis of bridged 3-benzazepine derivatives. These derivatives are explored as conformationally restricted dopamine analogues (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

Structural and Property Analysis

The compound's structure and properties have been analyzed in research, demonstrating its role in the synthesis of naphth[2,3-f]isoindole-1-carboxylate, which exhibits distinct physical and chemical properties (Seike, Yamagami, Kakitani, et al., 2013).

Chemical Reactions and Applications

Three-Component Reaction in Organic Chemistry

It participates in three-component reactions, for instance, with tetronic acid, showing its versatility in organic synthesis (Kamalova, Dmitriev, Sal’nikova, & Maslivets, 2018).

Acid-Catalyzed Isomerization

Its application in acid-catalyzed isomerization reactions has been documented, indicating its potential in chemical transformations (Collins & Tomkins, 1977).

Corrosion Inhibition Studies

Its derivatives have been used in the study of corrosion inhibition, demonstrating its application in material science and engineering (Saady, El-hajjaji, Taleb, et al., 2018).

Safety And Hazards

While specific safety and hazard information for EDDMIC is not detailed in the search results, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

ethyl 5,6-dimethoxy-3-oxo-1,2-dihydroindene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-4-19-14(16)10-5-8-6-11(17-2)12(18-3)7-9(8)13(10)15/h6-7,10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNGDAMDDQGRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC(=C(C=C2C1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467876 | |

| Record name | Ethyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate | |

CAS RN |

53295-44-6 | |

| Record name | Ethyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1354171.png)

![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)